molecular formula C8H7F3N2O B1297832 4-(Trifluoromethyl)benzhydrazide CAS No. 339-59-3

4-(Trifluoromethyl)benzhydrazide

Cat. No. B1297832
CAS RN: 339-59-3
M. Wt: 204.15 g/mol
InChI Key: GKBDXTNCBPZMFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For instance, a novel hydrazone Schiff base compound was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Similarly, 2,4,5-trifluorobenzohydrazide derivatives were synthesized through condensation of trifluorophenylacetohydrazide with different aryl aldehydes . These methods suggest that "4-(Trifluoromethyl)benzhydrazide" could potentially be synthesized through a condensation reaction involving a trifluoromethyl-substituted benzoic hydrazide and an appropriate aldehyde or ketone.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a related compound, 4-hydroxy-benzaldehyd-thiosemicarbazide, was determined to belong to the triclinic space group . Another compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, had its molecular structure parameters obtained using Density Functional Theory (DFT) . These studies indicate that "4-(Trifluoromethyl)benzhydrazide" could also be analyzed using similar techniques to understand its molecular geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of compounds similar to "4-(Trifluoromethyl)benzhydrazide" has been explored. For instance, 4-aryl(benzyl)sulfonyl-5-polyfluoroalkyl-v-triazoles were treated with NaOCl to give chlorinated derivatives . This suggests that "4-(Trifluoromethyl)benzhydrazide" may also undergo reactions with electrophiles or nucleophiles, potentially leading to chlorinated products or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques. Vibrational spectroscopic studies using FT-IR and FT-Raman were performed on a hydrazone Schiff base compound , and similar studies were conducted on a benzene-1-sulfonamide derivative . These analyses provide information on the functional groups present and can help predict the properties of "4-(Trifluoromethyl)benzhydrazide". Additionally, the antibacterial activity of some N'-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides was screened, indicating potential biological applications for "4-(Trifluoromethyl)benzhydrazide" .

Scientific Research Applications

Electrolyte Additive in Lithium Ion Batteries

4-(Trifluoromethyl)benzhydrazide derivatives have been investigated for their potential use in high voltage lithium-ion batteries. A study by Huang et al. (2014) demonstrated that 4-(Trifluoromethyl)-benzonitrile, a related compound, can significantly improve the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to better battery performance (Huang et al., 2014).

Antibacterial Properties

Research has highlighted the antibacterial properties of compounds related to 4-(Trifluoromethyl)benzhydrazide. Krátký et al. (2013) evaluated salicylanilide 4-(trifluoromethyl)benzoates against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and found them to have significant antibacterial properties (Krátký et al., 2013).

Stimuli-Responsive Polymer Gels

Zhang et al. (2014) discussed the use of benzhydrazide-containing poly(triazole) in the creation of covalent dynamic gels. These gels, which are based on reversible acylhydrazone and disulfide bonds, exhibit redox and pH-responsive behaviors, making them suitable for dynamic or bioresponsive applications (Zhang et al., 2014).

Antimicrobial Agents

Jorge et al. (2011) designed benzofuroxan derivatives, including 4-nitro-3-(trifluoromethyl)[N'-(benzofuroxan-5-yl)methylene]benzhydrazide, as antimicrobial agents. These compounds exhibited activity against multidrug-resistant Staphylococcus aureus strains, highlighting their potential as effective antimicrobial agents (Jorge et al., 2011).

Soluble Polyimides

In the field of materials science, Choi et al. (2008) explored the synthesis of soluble polyimides using an unsymmetrical diamine monomer containing both a benzimidazole ring and a trifluoromethyl group. These polyimides demonstrated high thermal stability and low refractive indexes, useful for various industrial applications (Choi et al., 2008).

Safety And Hazards

4-(Trifluoromethyl)benzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

4-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBDXTNCBPZMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334421
Record name 4-(Trifluoromethyl)benzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzhydrazide

CAS RN

339-59-3
Record name Benzoic acid, 4-(trifluoromethyl)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

More specifically, to prepare ST-246 monohydrate, Form I, cycloheptatriene is reacted with maleic anhydride in the presence of toluene to yield the major product, endo isomer. The exo isomer is further produced from about 7% to 0.6% by crystallization from toluene/heptane. Further, hydrazine in the anhydrous or hydrate form is reacted with Methyl 4-(trifluoromethyl)benzoate in the presence of isopropanol to yield (4-(trifluoromethyl)-benzhydrazide. The product is then crystallized from isopropanol.
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ST-246 monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LP de Oliveira, ÍP de Souza, DA Paixão… - Journal of Molecular …, 2019 - Elsevier
The present work describes the synthesis, solvolysis and cytotoxic activity of Pt (II) complexes of the type trans-[PtCl 2 (DMSO) (L)] and cis-[PtCl 2 (L) 2 ], where L = benzhydrazide (BH), …
Number of citations: 3 www.sciencedirect.com
P Chacko, K Shivashankar - Polycyclic Aromatic Compounds, 2021 - Taylor & Francis
A novel and an expeditious approach for the synthesis of 3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine derivatives has been achieved from 1,4-dichlorophthlazine and benzohydrazides in …
Number of citations: 3 www.tandfonline.com
Z Časar - Synthesis, 2020 - thieme-connect.com
The US Food and Drug Administration approved 18 new drugs that incorporate the cyclopropyl structural motif in the time frame from 2012 to 2018. This review provides an overview of …
Number of citations: 43 www.thieme-connect.com
RK Ahmed, AAB OmarAli, AJM Al-Karawi, S Marah… - Polyhedron, 2023 - Elsevier
Two new manganese(II) complexes based on bisaroylhydrazone derivatives: [Mn II (L 1 ) 2 (NO 3 ) 2 ] (1) and [Mn II (L 2 ) 2 (NO 3 ) 2 ] (2) were synthesized via the reaction of …
Number of citations: 1 www.sciencedirect.com
KL Liu, F Teng, L Xiong, X Li, C Gao, LT Yu - RSC advances, 2021 - pubs.rsc.org
Tuberculosis (TB), an infectious disease caused by Mycobacterium tuberculosis (M. tuberculosis), is an important public health issue. Current first-line drugs administered to TB patients …
Number of citations: 6 pubs.rsc.org
SK Lee - 2012 - academiccommons.columbia.edu
There is no doubt Lewis acid promoted reactions have made a large impact on synthetic organic chemistry. However, this class of reactions suffers from many limitations. Often times, …
Number of citations: 2 academiccommons.columbia.edu
JM Baxter - 2010 - search.proquest.com
Efficient highly enantioselective nitro-Mannich and Mannich-type reactions with hydrazones promoted by strained silanes are described. Nitro-Mannich reactions of aromatic benzoyl …
Number of citations: 0 search.proquest.com
P Frei, M Silbermann, T Mühlethaler, X Jiang… - Organic …, 2019 - arkat-usa.org
Target-directed dynamic combinatorial chemistry (tdDCC) is a powerful method to screen ligands for pharmacologically relevant targets. Generating a dynamic library from reversibly …
Number of citations: 2 www.arkat-usa.org
JPM Carréu - 2020 - repositorio.ul.pt
Euphorbia species have been used in traditional medicine to treat cancer, tumors and warts. In the last decades, considerable attention has been focused on plants from this genus as a …
Number of citations: 2 repositorio.ul.pt
MF Lima - 2020 - repositorio-dev.ufu.br
Complexos de platina (II) vêm sendo utilizados como agentes antitumorais desde o final do século XX, quando a cisplatina e posteriormente a carboplatina foram aprovadas pela FDA. …
Number of citations: 2 repositorio-dev.ufu.br

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